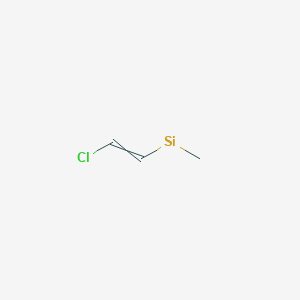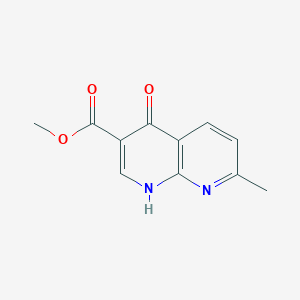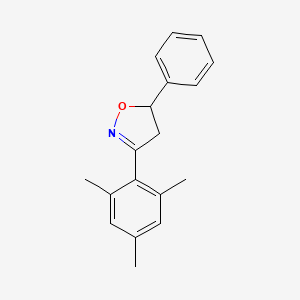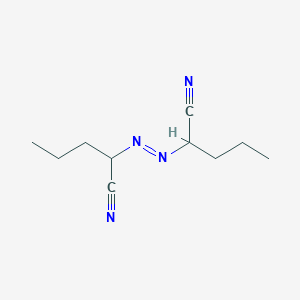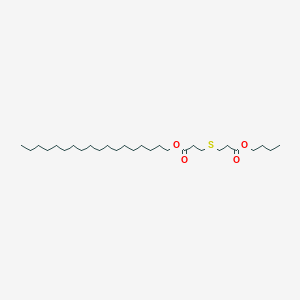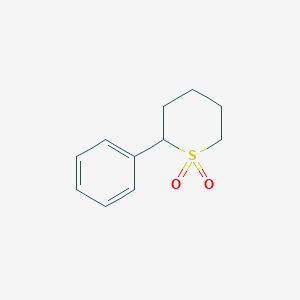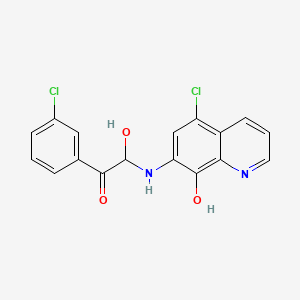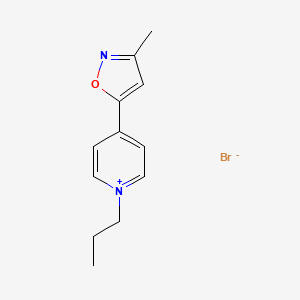
1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide is a compound that combines the structural features of pyridinium and isoxazole rings
準備方法
The synthesis of 1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a (3 + 2) cycloaddition reaction, often employing Cu(I) or Ru(II) as catalysts.
Alkylation of Pyridine: Pyridine is alkylated with a suitable alkyl halide, such as propyl bromide, to form the corresponding pyridinium salt.
Coupling Reaction: The isoxazole derivative is then coupled with the pyridinium salt under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide involves its interaction with specific molecular targets. The pyridinium ring can interact with enzymes and receptors, while the isoxazole ring may participate in hydrogen bonding and other interactions with biological molecules . These interactions can modulate various cellular pathways and lead to the observed biological effects.
類似化合物との比較
1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium bromide can be compared with other similar compounds, such as:
4-(3-methyl-5-isoxazolyl)pyridine: Lacks the propyl group, which may affect its solubility and reactivity.
1-Propyl-4-(3-methyl-5-isoxazolyl)pyridinium chloride: Similar structure but with a different counterion, which can influence its physical and chemical properties.
4-(3-methyl-5-isoxazolyl)pyridinium bromide: Lacks the propyl group, which may affect its biological activity and interactions.
特性
CAS番号 |
20242-33-5 |
|---|---|
分子式 |
C12H15BrN2O |
分子量 |
283.16 g/mol |
IUPAC名 |
3-methyl-5-(1-propylpyridin-1-ium-4-yl)-1,2-oxazole;bromide |
InChI |
InChI=1S/C12H15N2O.BrH/c1-3-6-14-7-4-11(5-8-14)12-9-10(2)13-15-12;/h4-5,7-9H,3,6H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
VGLKHXJQMBGCCO-UHFFFAOYSA-M |
正規SMILES |
CCC[N+]1=CC=C(C=C1)C2=CC(=NO2)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


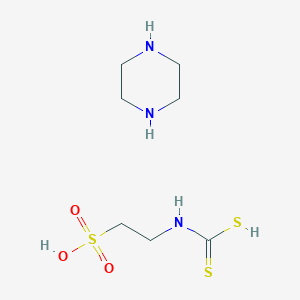
![6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B14703958.png)
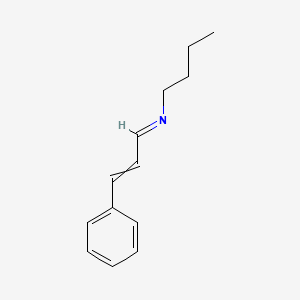
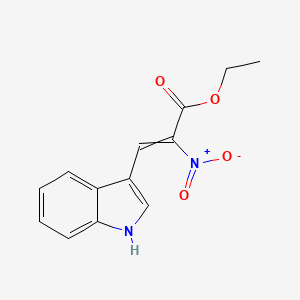
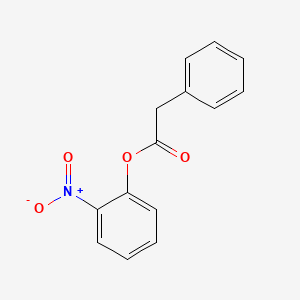
![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)

